Ethyl 6-cyanopyridazine-4-carboxylate
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Overview
Description
Ethyl 6-cyanopyridazine-4-carboxylate is a heterocyclic compound with the molecular formula C8H7N3O2 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-cyanopyridazine-4-carboxylate typically involves the reaction of pyridazine derivatives with ethyl cyanoacetate under specific conditions. One common method includes the condensation of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization to form the pyridazine ring . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-cyanopyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine carboxylic acids, while reduction can produce pyridazine amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 6-cyanopyridazine-4-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative with an oxygen atom at the third position, known for its diverse biological activities.
Pyrimidine and Pyrazine: Other diazines with different nitrogen atom arrangements, often used in medicinal chemistry.
Uniqueness: Its combination of a nitrile and ester group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
ethyl 6-cyanopyridazine-4-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-2-13-8(12)6-3-7(4-9)11-10-5-6/h3,5H,2H2,1H3 |
InChI Key |
UXXYYTAWMNEEJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C#N |
Origin of Product |
United States |
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